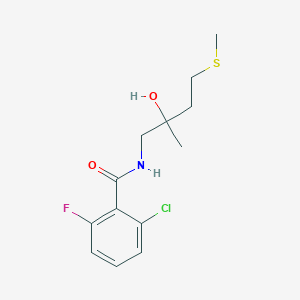![molecular formula C23H23N5O4 B2529977 2-[1,3-dimetil-8-(3-metil-anilino)-2,6-dioxopurin-7-il]acetato de bencilo CAS No. 878452-10-9](/img/new.no-structure.jpg)
2-[1,3-dimetil-8-(3-metil-anilino)-2,6-dioxopurin-7-il]acetato de bencilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is a complex organic compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by its purine base, which is a common structure in many biologically active molecules, including nucleotides and certain alkaloids.
Aplicaciones Científicas De Investigación
Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the introduction of the 3-methylanilino group through a nucleophilic substitution reaction. The final step involves esterification with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Mecanismo De Acción
The mechanism of action of Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Caffeine: A methylxanthine with a purine base, known for its stimulant effects.
Theophylline: Another methylxanthine, used in the treatment of respiratory diseases.
Uniqueness
Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenosine, caffeine, and theophylline, this compound has a benzyl group and a methylanilino group, which can enhance its interactions with certain biological targets and increase its potential as a therapeutic agent.
Propiedades
Número CAS |
878452-10-9 |
|---|---|
Fórmula molecular |
C23H23N5O4 |
Peso molecular |
433.468 |
Nombre IUPAC |
benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C23H23N5O4/c1-15-8-7-11-17(12-15)24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)13-18(29)32-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,25) |
Clave InChI |
AQTWGVDVSKIHID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)OCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)
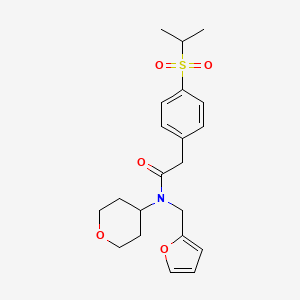
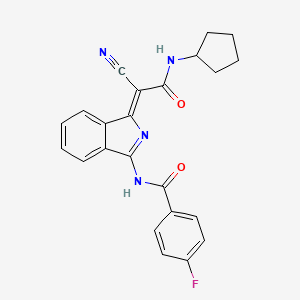
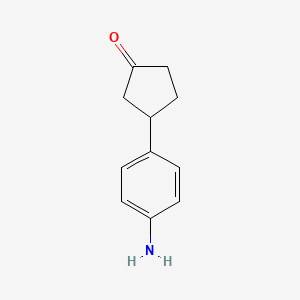
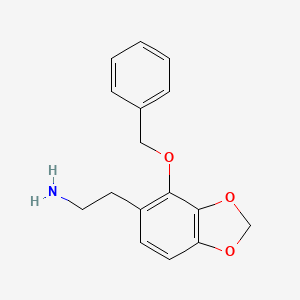
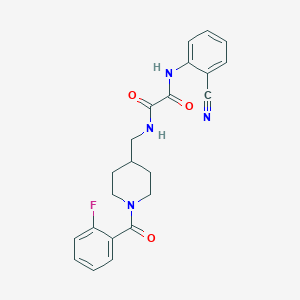
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
